2-Bromobenzylzinc bromide

Catalog No.
S1911002
CAS No.
307496-27-1
M.F
C7H6Br2Zn
M. Wt
315.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromobenzylzinc bromide

CAS Number

307496-27-1

Product Name

2-Bromobenzylzinc bromide

IUPAC Name

1-bromo-2-methanidylbenzene;bromozinc(1+)

Molecular Formula

C7H6Br2Zn

Molecular Weight

315.3 g/mol

InChI

InChI=1S/C7H6Br.BrH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1

InChI Key

DGWAMZSHJOIPLU-UHFFFAOYSA-M

SMILES

[CH2-]C1=CC=CC=C1Br.[Zn+]Br

Canonical SMILES

[CH2-]C1=CC=CC=C1Br.[Zn+]Br

Precursor for Carbon-Carbon Bond Formation:

2-Bromobenzylzinc bromide can be used as a nucleophilic reagent due to the presence of the zinc-bound benzyl group (CH2C6H4Br). This allows it to participate in Negishi coupling reactions []. Negishi coupling involves the reaction between an organic halide (like 2-bromotoluene) and a zinc organometallic compound to form a new carbon-carbon bond. By strategically choosing the other coupling partner, researchers can synthesize various complex organic molecules with specific functionalities.

ZnBr2(CH2C6H4Br) + R-X → R-CH2-C6H4Br + ZnBrX (R = organic group, X = halide)

Source of Benzyl Group:

The benzyl group (CH2C6H4) in 2-bromobenzylzinc bromide can be transferred to other molecules through various reactions. For instance, researchers might explore its application in Stille coupling, where the benzyl group is introduced to an unsaturated carbon-carbon bond []. This strategy can be useful for creating specific functionalities or protecting reactive sites in complex organic molecules.

2-Bromobenzylzinc bromide is an organozinc compound characterized by the presence of a bromobenzyl group bonded to zinc through a covalent bond. It is typically represented by the molecular formula C7H6Br2ZnC_7H_6Br_2Zn and has a molar mass of 315.32 g/mol. This compound is known for its air sensitivity and reactivity with moisture, which can lead to the release of hydrogen bromide upon contact with water . It serves as a versatile reagent in organic synthesis, particularly in forming carbon-carbon and carbon-heteroatom bonds.

, predominantly in the synthesis of complex organic molecules. Notably, it has been utilized in nickel-catalyzed carboannulation reactions with terminal and internal alkynes, yielding indene derivatives in good yields . The reactions typically involve:

  • Carboannulation: The reaction of 2-bromobenzylzinc bromide with alkynes in the presence of nickel catalysts leads to the formation of indene structures, which are valuable intermediates in organic synthesis.
  • Cross-coupling reactions: It can also engage in cross-coupling with aryl halides and other electrophiles, facilitating the construction of more complex molecular frameworks.

While specific biological activities of 2-bromobenzylzinc bromide are not extensively documented, organozinc compounds generally exhibit low toxicity and are utilized in medicinal chemistry for synthesizing bioactive molecules. The derivatives formed from reactions involving 2-bromobenzylzinc bromide may possess pharmacological properties depending on their functional groups and structural configurations.

The synthesis of 2-bromobenzylzinc bromide typically involves the reaction of 2-bromobenzyl chloride or bromide with zinc metal in an appropriate solvent such as tetrahydrofuran (THF). The general procedure includes:

  • Preparation: Zinc powder is added to a solution containing 2-bromobenzyl halide under inert conditions to prevent moisture exposure.
  • Reaction: The mixture is stirred at room temperature or slightly elevated temperatures until complete conversion is achieved.
  • Isolation: The resulting organozinc compound can be purified by standard techniques such as filtration and evaporation of the solvent .

2-Bromobenzylzinc bromide finds applications primarily in organic synthesis:

  • Synthesis of Indenes: It serves as a key intermediate for synthesizing indene derivatives, which are important in various chemical industries including pharmaceuticals and materials science.
  • Cross-Coupling Reactions: The compound is employed in cross-coupling methodologies to create complex organic molecules, enhancing synthetic pathways for drug development.

Research into the interactions of 2-bromobenzylzinc bromide with other reagents indicates its utility in various coupling reactions. For instance, studies have shown that it can effectively react with electrophiles such as aryl halides and alkynes under nickel catalysis, highlighting its role as a nucleophile in forming new carbon-carbon bonds . Additionally, its reactivity profile suggests potential interactions with biological systems, although specific studies on direct biological interactions remain limited.

Several compounds share structural or functional similarities with 2-bromobenzylzinc bromide. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
3-Bromobenzylzinc bromideOrganometallicSimilar reactivity but different substitution pattern
Benzylzinc chlorideOrganometallicLacks bromine substituent; used for similar reactions
Phenylzinc bromideOrganometallicMore stable; often used in less reactive environments
4-Bromobenzylzinc bromideOrganometallicDifferent regioselectivity; affects reaction outcomes

The primary uniqueness of 2-bromobenzylzinc bromide lies in its specific reactivity patterns due to the positioning of the bromine substituent on the benzene ring, which influences both regioselectivity and yields in synthetic applications.

Hydrogen Bond Acceptor Count

1

Exact Mass

313.81072 g/mol

Monoisotopic Mass

311.81277 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-08-16

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